molecular formula C10H12N2O2 B1375307 N-cyclopropyl-2-methyl-6-nitroaniline CAS No. 1353977-68-0

N-cyclopropyl-2-methyl-6-nitroaniline

Cat. No.: B1375307
CAS No.: 1353977-68-0
M. Wt: 192.21 g/mol
InChI Key: ALVOTJCTJYERSA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyl-6-nitroaniline: is a chemical compound that belongs to the class of anilines. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-methyl-6-nitroaniline typically involves the nitration of N-cyclopropyl-2-methylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, sulfonic acids, and nitrating agents under controlled conditions.

Major Products Formed:

    Reduction: The major product formed is N-cyclopropyl-2-methyl-6-aminoaniline.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

N-cyclopropyl-2-methyl-6-nitroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2-Methyl-6-nitroaniline: Similar in structure but lacks the cyclopropyl group.

    N-cyclopropyl-2-nitroaniline: Similar but without the methyl group.

    N-cyclopropyl-4-nitroaniline: Similar but with the nitro group at a different position on the aromatic ring

Uniqueness: N-cyclopropyl-2-methyl-6-nitroaniline is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-2-methyl-6-nitroaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features a cyclopropyl group, which contributes unique steric and electronic properties that may enhance its biological activity compared to other nitroaniline derivatives. The molecular formula for this compound is C9H10N2O2C_9H_{10}N_2O_2, and its structure is characterized by the presence of a nitro group (-NO₂) that is known to influence biological interactions.

The biological activity of nitro-containing compounds often hinges on the reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, such as DNA, leading to cell death or inhibition of microbial growth. For instance, compounds like metronidazole utilize this mechanism to exert their antimicrobial effects by producing toxic intermediates upon reduction .

1. Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Nitro compounds are often used as first-line treatments against various infections due to their ability to generate reactive species that damage microbial DNA . The following table summarizes some findings related to antimicrobial activity:

CompoundActivityMechanism
This compoundPotential antimicrobialReduction of nitro group leading to DNA damage
MetronidazoleAntimicrobialReduction produces toxic intermediates
ChloramphenicolAntimicrobialInhibits protein synthesis

2. Anticancer Properties

There is ongoing research into the anticancer potential of this compound. Similar nitroaniline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy against specific cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of nitro-containing compounds similar to this compound:

  • Antiparasitic Activity : Some nitro compounds have been investigated for their potential as antiparasitic agents. The reduction of the nitro group can lead to cytotoxic effects against parasites, making them candidates for drug development .
  • Inhibition Studies : Research has demonstrated that certain analogs exhibit significant inhibitory activity against key enzymes involved in metabolic pathways. These findings suggest that this compound could also interact with similar targets .
  • Structure-Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications to the nitro group or cyclopropyl moiety can significantly impact biological activity. Understanding these relationships is crucial for optimizing the pharmacological profile of this compound .

Properties

IUPAC Name

N-cyclopropyl-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12(13)14)10(7)11-8-5-6-8/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVOTJCTJYERSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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